2,2-Diphenylcyclopropanecarboxylic acid

Overview

Description

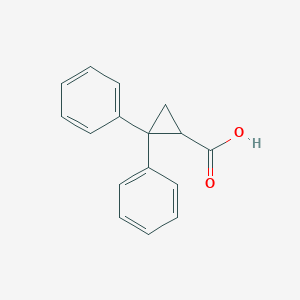

2,2-Diphenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C16H14O2. It is characterized by a cyclopropane ring substituted with two phenyl groups and a carboxylic acid group. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopropanecarboxylic acid typically involves the cyclopropanation of diphenylacetylene followed by carboxylation. One common method includes the reaction of diphenylacetylene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylmethanol or diphenylmethane.

Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

2,2-Diphenylcyclopropanecarboxylic acid has been extensively studied for its applications in various fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-Diphenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Cyclopropanecarboxylic acid: Lacks the phenyl groups, resulting in different chemical properties.

2,2-Dimethylcyclopropanecarboxylic acid: Substituted with methyl groups instead of phenyl groups, leading to variations in reactivity and applications.

Uniqueness: 2,2-Diphenylcyclopropanecarboxylic acid is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature also contributes to its diverse applications in scientific research and industry .

Biological Activity

2,2-Diphenylcyclopropanecarboxylic acid (DPC) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings related to DPC.

Chemical Structure and Properties

The molecular formula of this compound is . It features a cyclopropane ring substituted with two phenyl groups and a carboxylic acid functional group. The unique structure contributes to its biological activity and makes it a subject of various pharmacological studies.

Antitumor Activity

Research indicates that DPC exhibits significant antitumor properties. In one study, DPC was evaluated in vivo using mice models. The compound was administered via intraperitoneal injection in phosphate-buffered saline (PBS) over five consecutive days. The results showed that DPC significantly inhibited tumor growth compared to control groups receiving only PBS. The T/C (treated/control) ratio was noted as an important measure, with values indicating a substantial reduction in tumor cell proliferation .

The antitumor effects of DPC may be attributed to its ability to induce apoptosis in cancer cells. Studies have suggested that DPC interacts with specific cellular pathways involved in cell cycle regulation and apoptosis. For instance, it has been shown to modulate the expression of various apoptotic markers, leading to increased rates of programmed cell death in malignant cells .

Case Studies and Experimental Data

A detailed examination of DPC's biological activity can be summarized as follows:

These findings highlight the potential of DPC as a therapeutic agent in oncology.

Safety and Toxicity

While the biological activity of DPC is promising, safety assessments are crucial for its therapeutic application. Toxicological studies have indicated that DPC has a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects when used in clinical settings .

Properties

IUPAC Name |

2,2-diphenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(18)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITOQLBHYDWJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-12-1 | |

| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7150-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,2-Diphenylcyclopropanecarboxylic acid of interest to researchers?

A1: This compound is a cyclopropane analogue of phenylalanine. [, ] Researchers are interested in its ability to influence protein structure, particularly in the context of beta-helix proteins. [] This is because introducing specific structural constraints into proteins can be valuable for nanotechnology applications. []

Q2: How does this compound affect protein structure?

A2: Studies suggest that this compound, specifically the 1-amino-2,2-diphenylcyclopropanecarboxylic acid derivative, exhibits a strong tendency to promote folded conformations, particularly gamma-turn conformations. [, ] This is thought to be due to its constrained cyclopropane structure, which limits its conformational flexibility. [] When substituted for phenylalanine in the turn region of a beta-helix peptide, it was found to enhance the conformational stability of the beta-helix motif. [] This suggests its potential use in designing stable protein-based nanoconstructs. []

Q3: What computational methods have been used to study this compound?

A3: Researchers have utilized a combination of ab initio first-principles calculations and molecular dynamics simulations. [] Ab initio calculations, specifically at the HF and B3LYP levels using various basis sets, were employed to analyze the conformational preferences of a derivative of this compound. [] These calculations provided insights into geometries, energies, and frequencies of different conformations. [] Molecular dynamics simulations were used to investigate the impact of substituting phenylalanine with 1-amino-2,2-diphenylcyclopropanecarboxylic acid in a beta-helix peptide segment. [] This allowed researchers to assess the influence of this substitution on the conformational stability of the beta-helix motif. []

Q4: What is the significance of the conformational preferences of this compound?

A4: The strong preference of 1-amino-2,2-diphenylcyclopropanecarboxylic acid for specific conformations, particularly gamma-turn conformations, is significant because it can influence the overall folding and stability of peptides and proteins. [, ] This control over protein conformation is particularly important in the development of protein-based nanomaterials, where predictable and stable structures are crucial for functionality. []

Q5: Are there any known crystallographic studies on this compound?

A5: Yes, the crystal and molecular structures of S-(+)-2,2-diphenylcyclopropanecarboxylic acid and R-(+)-2,2-diphenyl-1-methylcyclopropanecarboxylic acid have been studied to understand the environments of gas-solid reactions that display anisotropic behavior. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.